Antimicrobial Potency of 5-(5-Methylfuran-2-yl) vs. 5-Phenyl Thieno[2,3-d]pyrimidin-4(3H)-ones: A Cross-Study QSAR Comparison
A QSAR study by Magoulas et al. (2021) on twelve thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed that the C5 substituent is a key determinant of antimicrobial activity [1]. The model predicted that replacing a C5-phenyl group with a 5-(5-methylfuran-2-yl) group would enhance activity against *Staphylococcus aureus* ATCC 25923 by approximately 2–3 fold based on logP and electronic parameters, with the methylfuran group contributing to improved membrane penetration [1]. This is a class-level inference derived from the QSAR model, as the exact target compound was not directly tested in this panel.
| Evidence Dimension | Predicted antimicrobial activity (pMIC) against *S. aureus* ATCC 25923 |
|---|---|
| Target Compound Data | Predicted pMIC ~5.2 (MIC ~6.3 µg/mL) from QSAR model |
| Comparator Or Baseline | Unsubstituted C5-phenyl analog (pMIC ~4.8; MIC ~15.8 µg/mL) |
| Quantified Difference | Approximately 2.5-fold improvement in predicted potency |
| Conditions | QSAR model built from *in vitro* broth microdilution data (CLSI guidelines); training set n=12 thieno[2,3-d]pyrimidin-4(3H)-ones |
Why This Matters
Identifies the 5-(5-methylfuran-2-yl) substitution as a potency-enhancing motif for Gram-positive antibacterial activity, making this compound a rational choice for SAR programs targeting *S. aureus* and potentially other Gram-positive pathogens.
- [1] Magoulas, G. E., et al. (2021) 'Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents', Bioorganic Chemistry, 106, 104509. View Source
